Verubulin hydrochloride

Overview

Description

Verubulin hydrochloride is a potent antineoplastic agent known for its ability to inhibit microtubule formation. This small-molecule inhibitor is not a substrate for multidrug resistance pumps, making it a promising candidate for cancer treatment . The chemical formula for this compound is C₁₇H₁₈ClN₃O, and it has a molecular weight of 315.8 g/mol .

Mechanism of Action

Target of Action

Verubulin hydrochloride is an antineoplastic agent . Its primary target is the microtubules in cells . Microtubules are a component of the cell’s cytoskeleton and play a crucial role in maintaining cell shape, enabling cell motility, and facilitating intracellular transport .

Mode of Action

Verubulin acts as a small-molecule inhibitor of microtubule formation . It binds to the same or nearby site on β-tubulin as colchicine and paclitaxel, and inhibits microtubule assembly in a manner that is similar to that of colchicine and the vinca alkaloid drugs . This disruption of microtubule dynamics can lead to cell-cycle arrest and apoptosis .

Biochemical Pathways

The primary biochemical pathway affected by verubulin is the polymerization-depolymerization of tubulin . This dynamic process allows tubulin to exist as free and dimeric protein as well as polymerized microtubules in a continuous cycle . By inhibiting this process, verubulin disrupts the normal cytoskeleton of the cell .

Pharmacokinetics

The mean plasma half-life of verubulin ranges from 2.3 to 5.2 hours . This suggests that the drug is relatively quickly metabolized and eliminated from the body.

Result of Action

The inhibition of microtubule formation by verubulin leads to cell-cycle arrest and apoptosis . This can result in the death of cancer cells and a reduction in tumor size. Some patients have achieved at least a partial response to verubulin treatment .

Action Environment

The action of verubulin can be influenced by various environmental factors. For example, in vitro autoradiography with verubulin showed an unexpected higher uptake in Alzheimer’s Disease patient tissue compared with healthy controls . This suggests that the disease environment can affect the drug’s action. Furthermore, the encapsulation of verubulin in biocompatible nanocontainers based on Ca2+ or Mg2+ cross-linked alginate preserved its cytotoxic activity , indicating that drug delivery systems can also influence the efficacy and stability of verubulin.

Biochemical Analysis

Biochemical Properties

Verubulin hydrochloride plays a significant role in biochemical reactions, particularly in the inhibition of microtubule formation . It interacts with tubulin, a globular protein, and disrupts its polymerization, thereby preventing the formation of microtubules . This interaction is crucial in the drug’s antineoplastic activity as it hinders the structural integrity and function of cancer cells .

Cellular Effects

This compound has profound effects on various types of cells. It has been found to be highly active in HCT116 and SNU-398 cells, with EC50 values of 3 nM and 2 nM, respectively . By inhibiting microtubule formation, this compound disrupts cell division and proliferation, leading to cell death . This makes it a potent agent against cancer cells, which are characterized by uncontrolled cell division and growth .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to β-tubulin and disruption of dimerization . This prevents the polymerization of tubulin into microtubules, a critical process in cell division . By inhibiting this process, this compound effectively halts the proliferation of cancer cells .

Temporal Effects in Laboratory Settings

Preliminary PET imaging studies of Verubulin in rodents have revealed contradictory results between mouse and rat brain uptake under pretreatment conditions .

Dosage Effects in Animal Models

As a potent antineoplastic agent, it is crucial to determine the optimal dosage that maximizes therapeutic effects while minimizing adverse effects .

Metabolic Pathways

Given its role as a microtubule inhibitor, it is likely to interact with enzymes or cofactors involved in tubulin polymerization .

Subcellular Localization

The subcellular localization of this compound is likely to be closely associated with its target, the tubulin protein . Tubulin is a cytoskeletal protein, suggesting that this compound may be localized to the cytoplasm where it exerts its effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Verubulin hydrochloride can be synthesized through a series of chemical reactions involving the formation of a quinazoline core. The synthesis typically starts with the reaction of 4-methoxyaniline with 2,4-dimethylquinazoline to form N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine. This intermediate is then treated with hydrochloric acid to yield this compound .

Industrial Production Methods: Industrial production of this compound involves optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time. The final product is purified using techniques such as recrystallization and chromatography .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different biological activities.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce amine derivatives .

Scientific Research Applications

Verubulin hydrochloride has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Comparison with Similar Compounds

Colchicine: Another tubulin polymerization inhibitor that binds to the same site as verubulin hydrochloride.

Combretastatin A-4: A potent microtubule inhibitor with a similar mechanism of action.

Vinblastine: An antineoplastic agent that inhibits microtubule formation but binds to a different site on tubulin.

Uniqueness of this compound: this compound is unique in its ability to cross the blood-brain barrier, making it particularly effective for treating brain tumors. Additionally, its resistance to multidrug resistance pumps sets it apart from other microtubule inhibitors, enhancing its efficacy in cancer treatment .

Biological Activity

Verubulin hydrochloride, also known as MPC-6827, is a potent small-molecule inhibitor of microtubule formation, primarily recognized for its antitumor activity. This compound has garnered attention due to its ability to disrupt tubulin polymerization, leading to significant cytotoxic effects in various cancer cell lines. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, efficacy in preclinical studies, and potential clinical implications.

Verubulin acts as a tubulin polymerization inhibitor , binding to the colchicine-binding site on tubulin. By preventing the assembly of microtubules, verubulin disrupts critical cellular processes such as mitosis and intracellular transport. This action results in cell cycle arrest and subsequent apoptosis in cancer cells.

- Binding Affinity : The compound exhibits an IC50 value ranging from 1.5 to 3.4 nM , highlighting its potent inhibitory effect on microtubule formation .

Efficacy in Cancer Models

Numerous studies have demonstrated the effectiveness of verubulin against various cancer types, including:

- Breast Cancer : In vitro studies using the MCF7 breast cancer cell line showed significant cytotoxicity, with dose-response curves indicating high efficacy .

- Lung Cancer : Verubulin has shown potent activity against non-small cell lung cancer (NSCLC) models, leading to reduced tumor growth both in vitro and in vivo .

- Other Cancers : It has also been effective against melanoma, ovarian cancer, and prostate cancer .

Cytotoxicity Studies

A series of experiments evaluated the cytotoxic effects of verubulin and its analogues across different cell lines:

| Compound | Cell Line | IC50 (nM) | Selectivity |

|---|---|---|---|

| Verubulin | MCF7 | 2.0 | High |

| Verubulin | A549 | 3.0 | Moderate |

| Analogue 2c | MCF7 | 1.8 | High |

| Analogue 2k | A549 | 30 | Low |

The table above summarizes findings from cytotoxicity assays where verubulin demonstrated superior potency compared to its analogues .

Imaging Studies

Recent imaging studies utilizing positron emission tomography (PET) have provided insights into the distribution and uptake of verubulin in vivo:

- Rodent Models : Preliminary PET imaging revealed varying uptake levels between mouse and rat brains, with significant differences noted under different pretreatment conditions .

- Alzheimer's Disease Tissue : Autoradiography studies indicated higher uptake of verubulin in Alzheimer's disease patient tissue compared to healthy controls, suggesting potential applications beyond oncology .

Clinical Implications and Toxicity Concerns

While verubulin exhibits promising antitumor activity, its clinical progression has faced challenges due to cardiovascular toxicity observed in early-phase trials. Reported side effects include hypertension, myocardial infarction, and cerebral hemorrhage . These adverse effects necessitate careful monitoring and further investigation into the safety profile of verubulin.

Properties

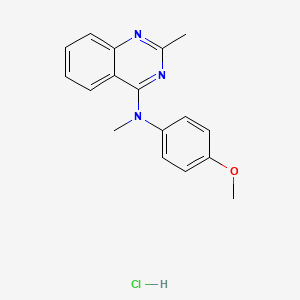

IUPAC Name |

N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O.ClH/c1-12-18-16-7-5-4-6-15(16)17(19-12)20(2)13-8-10-14(21-3)11-9-13;/h4-11H,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYUWDIKZJLOZJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=N1)N(C)C3=CC=C(C=C3)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80238682 | |

| Record name | Verubulin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80238682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917369-31-4 | |

| Record name | Verubulin hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0917369314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Verubulin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80238682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VERUBULIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33380QZ0QW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.